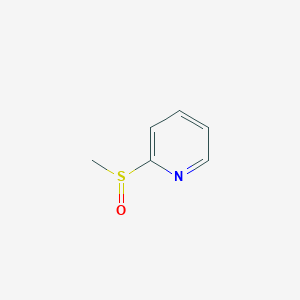

2-(Methylsulfinyl)pyridine

Overview

Description

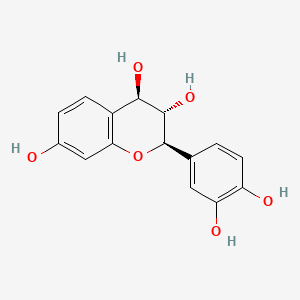

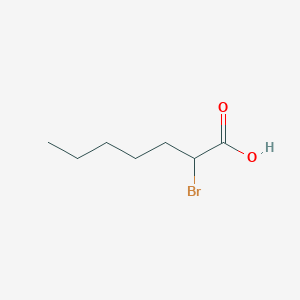

“2-(Methylsulfinyl)pyridine” is a chemical compound with the molecular formula C6H7NOS . Its average mass is 141.191 Da and its mono-isotopic mass is 141.024841 Da .

Synthesis Analysis

A series of simple 2-methylpyridines were synthesized using a simplified bench-top continuous flow setup . The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines .Molecular Structure Analysis

The molecular structure of “this compound” consists of 16 bonds in total, including 9 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 sulfoxide, and 1 Pyridine .Physical And Chemical Properties Analysis

“this compound” has a density of 1.3±0.1 g/cm3, a boiling point of 308.5±15.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It has an enthalpy of vaporization of 52.7±3.0 kJ/mol and a flash point of 140.3±20.4 °C . The compound has a molar refractivity of 38.0±0.4 cm3, a polar surface area of 49 Å2, and a molar volume of 109.7±5.0 cm3 .Scientific Research Applications

1. Spin-Crossover and Crystallographic Phase Changes

2-(Methylsulfinyl)pyridine, when oxidized, yields variants like 4-(methylsulfinyl)-2,6-di(pyrazol-1-yl)pyridine (LSOMe). This compound, in its iron(II) complex form, exhibits gradual spin-crossover equilibria at temperatures above room temperature. These spin transitions are significant in materials science and coordination chemistry, affecting the magnetic and structural properties of the material (Cook et al., 2015).

2. Synthesis of Pharmaceuticals

This compound derivatives play a role in the synthesis of pharmaceutical compounds. For instance, the modified synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, an intermediate in Dexlansoprazole production, demonstrates the significance of this compound structures in developing treatments for gastrointestinal disorders like GERD (Gilbile et al., 2017).

3. Asymmetric Synthesis Catalysis

(2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine, derived from this compound, acts as an efficient catalyst for asymmetric Michael addition reactions. It's pivotal in the synthesis of various organic compounds, demonstrating high yields and selectivity, which is crucial in organic chemistry and pharmaceutical synthesis (Singh et al., 2013).

4. Fluorination Reagents

This compound derivatives, like 2-(methylthio)-1,3-dithiane, can be used in fluorination reactions. This application is significant in organic synthesis where introducing fluorine atoms to specific positions in a molecule is often a challenging task (Hara et al., 2012).

5. Cross-Coupling Reactions

Pyridine sulfinates, which can be derived from this compound, serve as nucleophilic partners in palladium-catalyzed cross-coupling reactions. They enable the preparation of a diverse range of linked pyridines, crucial for constructing complex organic molecules (Markovic et al., 2017).

Safety and Hazards

properties

IUPAC Name |

2-methylsulfinylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NOS/c1-9(8)6-4-2-3-5-7-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWYSBYGJIUSXBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70944543 | |

| Record name | 2-(Methanesulfinyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70944543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21948-75-4 | |

| Record name | 2-Methylsulfinylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021948754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Methanesulfinyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70944543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.